Adenosine-2'-d -

Adenosine-2'-d

Catalog Number: EVT-1499588
CAS Number:
Molecular Formula: C₁₀H₁₂DN₅O₄
Molecular Weight: 268.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenosine-2'-d can be derived from the hydrolysis of deoxyribonucleic acid or synthesized chemically in laboratory settings. It belongs to the class of purines, which are nitrogenous bases that include adenine and guanine. In terms of biochemical classification, it is categorized as a nucleoside due to its structure comprising a nitrogenous base and a sugar molecule.

Synthesis Analysis

Methods

The synthesis of adenosine-2'-d can be achieved through several methods:

  1. Chemical Synthesis: This involves the protection of hydroxyl groups on the ribose sugar followed by selective reactions to introduce the deoxyribose configuration. For example, methods may include the use of trimethylsilyl ethers for protection and subsequent reactions with reagents like acetyl chloride to yield the desired nucleoside .
  2. Enzymatic Synthesis: Enzymatic pathways can also be employed, utilizing specific enzymes such as deoxynucleoside kinases to phosphorylate adenosine derivatives into their triphosphate forms .
  3. Solid-Phase Synthesis: Solid-phase synthesis techniques allow for the efficient construction of nucleosides by sequentially adding nucleotide components through automated systems, which can enhance yield and purity .

Technical Details

The synthesis typically requires careful control of reaction conditions, including pH adjustments and temperature management to optimize yields. For instance, recrystallization processes are often employed to purify the final product from reaction by-products.

Molecular Structure Analysis

Structure

Adenosine-2'-d has a molecular formula of C₁₁H₁₅N₅O₃. Its structure consists of an adenine base linked to a 2-deoxyribose sugar. The key features include:

  • Adenine Base: A purine with an amine group at position 6.
  • Deoxyribose Sugar: A five-carbon sugar lacking an oxygen atom at the 2' position.

Data

The molecular weight of adenosine-2'-d is approximately 267.24 g/mol. The compound exhibits characteristic UV absorbance at around 260 nm, making it detectable in various analytical techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Reactions

Adenosine-2'-d participates in several key biochemical reactions:

  1. Phosphorylation: It can be phosphorylated by kinases to form deoxyadenosine monophosphate, which can further be converted into di- and triphosphate forms (deoxyadenosine triphosphate) essential for DNA synthesis.
  2. Dephosphorylation: The reverse reaction is catalyzed by phosphatases, which remove phosphate groups from nucleotides.
  3. Glycosidic Bond Formation: Adenosine-2'-d can react with phosphates to form nucleotides that are integral to DNA structure.

Technical Details

The efficiency of these reactions is influenced by enzyme specificity, substrate concentration, and environmental conditions such as pH and temperature.

Mechanism of Action

Process

In cellular metabolism, adenosine-2'-d serves as a substrate for various enzymes involved in nucleotide metabolism. Upon phosphorylation, it becomes part of the nucleotide pool necessary for DNA replication and repair processes.

Data

Research indicates that disturbances in the balance of adenosine nucleotides can significantly affect cellular functions, including energy metabolism and signal transduction pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in ethanol.
  • Melting Point: Approximately 217–218 °C.

Chemical Properties

  • Stability: Relatively stable under neutral pH but can hydrolyze under extreme conditions.
  • Reactivity: Reacts with phosphoric acid derivatives to form nucleotide triphosphates.

Relevant analyses indicate that adenosine-2'-d's stability is critical for its function in biological systems, particularly in maintaining DNA integrity during replication .

Applications

Scientific Uses

Adenosine-2'-d has widespread applications in scientific research:

  1. Molecular Biology: Used as a building block for synthesizing DNA during polymerase chain reactions (PCR) and other amplification techniques.
  2. Pharmacology: Investigated for its potential therapeutic roles in treating diseases related to cellular energy metabolism.
  3. Biochemical Assays: Employed in assays to measure enzyme activities related to nucleotide metabolism and cellular signaling pathways .
Structural and Biochemical Foundations of Adenosine-2'-d

Molecular Characteristics and Isomeric Variations

Adenosine-2'-deoxyribose (2'-dA), formally known as 2'-deoxyadenosine, is a deoxynucleoside characterized by the covalent linkage between adenine and the anomeric carbon (C1') of 2'-deoxyribose via a β-N9-glycosidic bond. Its molecular formula is C₁₀H₁₃N₅O₃, with a molar mass of 251.24 g/mol. The absence of the 2'-hydroxyl group distinguishes it from adenosine (which features ribose) and confers distinct biochemical properties [1] [9].

Comparative Analysis of Ribose vs. 2'-Deoxyribose Conformations

The conformational differences between ribose and 2'-deoxyribose profoundly impact nucleic acid stability and function:

  • Sugar Puckering Dynamics: 2'-Deoxyribose adopts a C2'-endo conformation in B-form DNA, increasing the distance between adjacent phosphate groups (7.0 Å vs. 5.9 Å in A-form RNA). This reduces steric clash and stabilizes duplex DNA [3].
  • Hydrogen Bonding Capacity: The 2'-OH in ribose participates in hydrogen-bonding networks that stabilize RNA tertiary structures (e.g., ribozymes and riboswitches). Its absence in 2'-dA diminishes this capability but enhances resistance to alkaline hydrolysis [4] [10].
  • Thermodynamic Stability: Quantum mechanical calculations reveal that 2'-deoxyribose exhibits greater flexibility and lower energy barriers (ΔG‡ = 8.2 kJ/mol) for pseudorotation compared to ribose (ΔG‡ = 14.7 kJ/mol), facilitating DNA duplex formation [3] [7].

Table 1: Structural Parameters of Ribose and 2'-Deoxyribose in Nucleosides

ParameterRibose (Adenosine)2'-Deoxyribose (2'-dA)
C1'-N9 Bond Length (Å)1.481.49
Glycosidic Bond Angle108.5°109.2°
Predominant PuckerC3'-endoC2'-endo
O–H...O5' H-bondPresentAbsent

Tautomeric Forms and Stability Under Physiological Conditions

Adenine exists in equilibrium among multiple tautomers, with the amino form (9H-adenine) predominating (>99.8% at pH 7.4). Key tautomers include:

  • Amino Tautomer (9H): Standard Watson-Crick pairing form, stabilized by resonance energy (∼88 kcal/mol) [7].
  • Imino Tautomer (7H): Rare (<0.1%) but significant due to its potential to cause transversion mutations (e.g., dA:dC mismatches) [4] [7].
  • Metal Ion Effects: Mg²⁺ and Zn²⁺ bind to N7 and exocyclic N6 (Kd = 10⁻⁴–10⁻⁵ M), shifting tautomeric equilibrium toward imino forms by 0.3–1.2 kcal/mol [7].
  • Physiological Stability: Ab initio calculations predict 2'-dA's amino tautomer half-life exceeds 10⁴ years at 37°C, rendering spontaneous deamination or tautomerization negligible without enzymatic catalysis [4] [7].

Table 2: Relative Free Energies (ΔG, kJ/mol) of Adenine Tautomers in 2'-dA

TautomerSite of H-shiftΔG (Gas Phase)ΔG (Aqueous)Population (%)
9H-AminoNone0.00.0>99.8
7H-IminoN9→N738.542.1<0.1
3H-IminoN9→N351.955.2<0.01

Nucleoside Analog Classification and Stereochemical Specificity

2'-dA belongs to the natural deoxynucleoside class, serving as a DNA building block. Stereochemical features include:

  • β-Glycosidic Bond: The β-configuration at C1' is essential for base stacking and polymerase recognition. α-anomers (inversion at C1') disrupt DNA duplex formation [8] [9].
  • Syn/Anti Conformers: 2'-dA favors the anti conformation (χ = −120° to −160°) due to steric repulsion between adenine H8 and sugar H2' in the syn form. The energy barrier for anti→syn rotation is 18.4 kJ/mol [7].
  • Analog Design Principles: Modifications at C2 (e.g., 2-fluoroadenine) or C2' (e.g., arabinose analogs) alter hydrogen bonding or sugar pucker, enabling antiviral applications [3] [8].

Thermodynamic and Kinetic Properties in Aqueous Solutions

The aqueous behavior of 2'-dA governs its biological interactions:

  • Solubility and Hydration: 2'-dA exhibits moderate solubility (∼15 mM at 25°C). Molecular dynamics simulations reveal a hydration shell of 26 water molecules, with strong hydrogen bonds to N3, N7, and exocyclic amines (lifetime >50 ps) [5] [9].
  • Glycosidic Bond Hydrolysis: Acid-catalyzed hydrolysis (k = 1.2 × 10⁻⁶ s⁻¹ at pH 3) is 30-fold slower than in adenosine due to reduced steric strain at C2'. Activation energy (Ea) is 102 kJ/mol [5].
  • Phosphorylation Kinetics: Deoxyadenosine kinase phosphorylates 2'-dA to dAMP with Kₘ = 15 μM and kcat = 12 s⁻¹. The reaction is exergonic (ΔG = −31.4 kJ/mol), driven by ATP hydrolysis [9].
  • Diffusion Coefficients: Pulsed-field gradient NMR shows translational diffusion (D = 5.6 × 10⁻¹⁰ m²/s) and rotational correlation time (τc = 32 ps) at 37°C [5].

Table 3: Thermodynamic Parameters for 2'-dA in Aqueous Solution

PropertyValueMethod
pKa (N1 protonation)3.8Potentiometry
Log P (Octanol/water)−1.24Shake-flask HPLC
ΔH° hydration (kJ/mol)−44.9Isothermal titration
k_hydrolysis (pH 7, 37°C)3.1 × 10⁻¹¹ s⁻¹¹⁸O isotope tracing

Properties

Product Name

Adenosine-2'-d

Molecular Formula

C₁₀H₁₂DN₅O₄

Molecular Weight

268.25

Synonyms

9-β-D-Ribofuranosyl-9H-purin-6-amine-2’-d; 9-β-D-Ribofuranosyladenine-2’-d; Adenine Riboside-2’-d; Adenocard-2’-d; Adenocor-2’-d; Adenogesic-2’-d; Adenoscan-2’-d; Adrekar-2’-d; Boniton-2’-d; D-Adenosine-1’-d; 1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-rib

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